molecular formula C11H14N2OS B251007 N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide

N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide

Cat. No. B251007
M. Wt: 222.31 g/mol
InChI Key: OOPSQWZKPFOLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thienylacetamides and has been found to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to protect neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to be non-toxic and has low cytotoxicity. However, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

For research on N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide include studying its effects on other inflammatory diseases, understanding its exact mechanism of action, and evaluating its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide involves the condensation reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with butanoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the resulting product is purified by column chromatography. The yield of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide obtained by this method is around 50%.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells. Moreover, N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been found to exhibit neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress and inflammation.

properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide

InChI

InChI=1S/C11H14N2OS/c1-4-5-10(14)13-11-9(6-12)7(2)8(3)15-11/h4-5H2,1-3H3,(H,13,14)

InChI Key

OOPSQWZKPFOLCY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C(=C(S1)C)C)C#N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C)C)C#N

solubility

13.6 [ug/mL]

Origin of Product

United States

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